molecular formula C8H11N5OS B2714735 7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol CAS No. 1211430-01-1

7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol

Cat. No.: B2714735
CAS No.: 1211430-01-1
M. Wt: 225.27
InChI Key: LIWMQYWZWQJDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe molecular formula of this compound is C8H11N5OS, and it has a molecular weight of 225.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol typically involves the reaction of 3,5-diamino-1,2,4-triazole with propylthiol and a suitable aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the triazolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazolopyrimidine ring or the amino group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

7-amino-2-propylsulfanyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5OS/c1-2-3-15-8-11-7-10-6(14)4-5(9)13(7)12-8/h4H,2-3,9H2,1H3,(H,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWMQYWZWQJDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN2C(=CC(=O)NC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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